

Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Chloro-4-fluorocinnamic acid**, a compound of interest in various research and development fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the characterization and analysis of **3-Chloro-4-fluorocinnamic acid** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3-Chloro-4-fluorocinnamic acid**. These predictions are derived from established spectroscopic principles and data from analogous compounds, including various substituted cinnamic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Spectral Data for **3-Chloro-4-fluorocinnamic acid**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~12.0 - 13.0	br s	-	Carboxylic acid proton (-COOH)
~7.8 - 8.0	d	~8.5	Aromatic proton (H-2)
~7.6 - 7.8	dd	~8.5, ~2.0	Aromatic proton (H-6)
~7.3 - 7.5	t	~8.5	Aromatic proton (H-5)
~7.6	d	~16.0	Vinylic proton (α -CH)
~6.5	d	~16.0	Vinylic proton (β -CH)

br s: broad singlet, d: doublet, dd: doublet of doublets, t: triplet Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **3-Chloro-4-fluorocinnamic acid**

Chemical Shift (δ , ppm)	Assignment
~167	Carbonyl carbon (-COOH)
~158 (d, $^1\text{JCF} \approx 250$ Hz)	Aromatic carbon (C-4)
~142	Vinylic carbon (α -CH)
~134	Aromatic carbon (C-1)
~131	Aromatic carbon (C-6)
~129 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic carbon (C-5)
~122 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic carbon (C-3)
~120	Vinylic carbon (β -CH)
~117 (d, $^2\text{JCF} \approx 21$ Hz)	Aromatic carbon (C-2)

d: doublet due to C-F coupling Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands for **3-Chloro-4-fluorocinnamic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1630	Medium	C=C stretch (Vinylic)
~1590, ~1490	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic acid)
~1100	Medium	C-F stretch
~980	Strong	=C-H bend (out-of-plane, trans)
~780	Medium	C-Cl stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Chloro-4-fluorocinnamic acid**

m/z	Ion	Notes
200/202	[M] ⁺	Molecular ion peak (with ³⁷ Cl isotope peak)
183/185	[M - OH] ⁺	Loss of hydroxyl radical
155/157	[M - COOH] ⁺	Loss of carboxyl group
139	[M - COOH - Cl] ⁺ or [M - COOH - F] ⁺	Subsequent loss of halogen from the phenyl ring

M represents the molecular weight of **3-Chloro-4-fluorocinnamic acid** (C₉H₆ClFO₂ = 200.59 g/mol).

Experimental Protocols

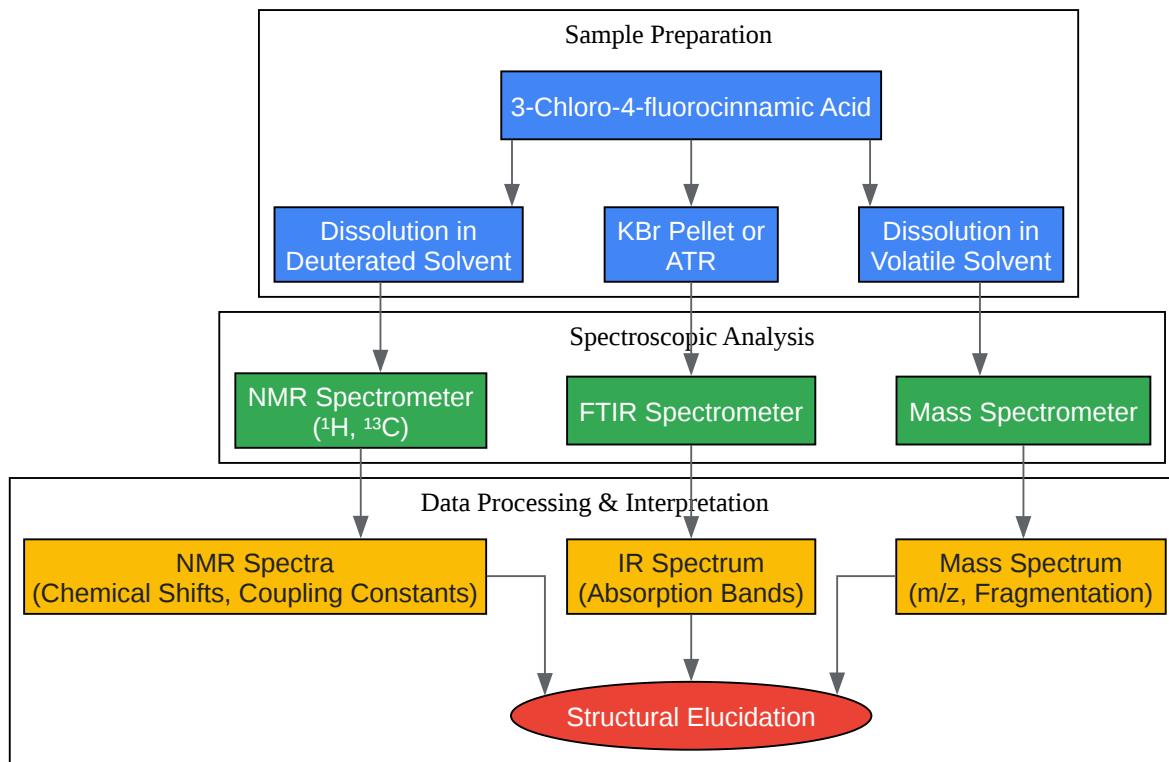
The following are detailed methodologies for the spectroscopic analysis of **3-Chloro-4-fluorocinnamic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-4-fluorocinnamic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

IR Spectroscopy

- Sample Preparation: For solid-state analysis, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

- **Ionization:** Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam (typically 70 eV).
- **Analysis:** The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-4-fluorocinnamic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **3-Chloro-4-fluorocinnamic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-4-fluorocinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189934#spectroscopic-data-of-3-chloro-4-fluorocinnamic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com